N-butyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC20051486
Molecular Formula: C18H21ClN4
Molecular Weight: 328.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21ClN4 |
|---|---|
| Molecular Weight | 328.8 g/mol |
| IUPAC Name | N-butyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C18H21ClN4/c1-4-5-10-20-16-11-12(2)21-18-13(3)17(22-23(16)18)14-6-8-15(19)9-7-14/h6-9,11,20H,4-5,10H2,1-3H3 |
| Standard InChI Key | WYYTUUWZQGCXGG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC1=CC(=NC2=C(C(=NN12)C3=CC=C(C=C3)Cl)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:
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2-position: 4-Chlorophenyl group (aromatic ring with chlorine at the para position).
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3- and 5-positions: Methyl groups.
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7-position: N-butylamine chain.
This arrangement confers lipophilicity and structural rigidity, critical for membrane penetration and target binding.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₄ |
| Molecular Weight | 328.8 g/mol |
| IUPAC Name | N-Butyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
| Canonical SMILES | CCCCNC1=CC(=NC2=C(C(=NN12)C3=CC=C(C=C3)Cl)C)C |
| Topological Polar Surface Area | 54.5 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The compound’s logP value (estimated at ~4.2) suggests moderate lipophilicity, balancing solubility and permeability .
Synthesis and Chemical Reactivity
Chemical Reactivity
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Amine Group: Participates in protonation, hydrogen bonding, and Schiff base formation.
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Chlorophenyl Ring: Undergoes electrophilic substitution (e.g., nitration, halogenation).
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Pyrimidine Nitrogen: Coordinates with metal ions, enabling catalytic applications.
Biological Activities and Mechanisms
Antiviral Activity
The compound inhibits viral replication by targeting RNA-dependent RNA polymerase (RdRp) in RNA viruses. In vitro studies demonstrate EC₅₀ values of 0.8–1.2 μM against flaviviruses, with minimal cytotoxicity (CC₅₀ > 50 μM) .
Anti-Inflammatory Effects
Through cyclooxygenase-2 (COX-2) inhibition, it reduces prostaglandin E₂ (PGE₂) synthesis by 70% at 10 μM, comparable to celecoxib .
Kinase Modulation
It selectively inhibits cyclin-dependent kinase 2 (CDK2) (IC₅₀ = 120 nM), disrupting cancer cell cycle progression .
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: High oral bioavailability (F = 85% in rodent models).
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Metabolism: Hepatic CYP3A4-mediated oxidation to N-dealkylated metabolites.
Toxicity Data
| Parameter | Value |
|---|---|
| LD₅₀ (Mouse, oral) | > 2,000 mg/kg |
| hERG Inhibition | IC₅₀ = 12 μM |
| Ames Test | Negative |
Cardiotoxicity risks at high doses necessitate structural optimization .
Comparative Analysis with Structural Analogs
| Compound | Antiviral EC₅₀ (μM) | COX-2 Inhibition (%) | CDK2 IC₅₀ (nM) |
|---|---|---|---|
| N-Butyl-2-(4-chlorophenyl)-3,5-diMe | 0.9 | 70 | 120 |
| N-Butyl-3-(2-chlorophenyl)-2,5-diMe | 1.5 | 65 | 150 |
| 2-{[3-(4-Cl-Ph)-Pyrimidinyl]Sulfanyl}-1-PhCO | N/A | 55 | 200 |
The para-chlorophenyl configuration enhances antiviral potency over ortho-substituted analogs.
Future Research Directions
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